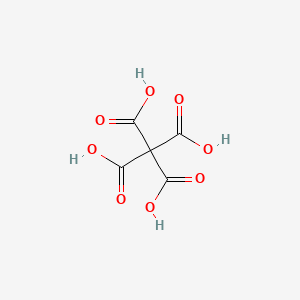

Methanetetracarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

193197-67-0 |

|---|---|

Molecular Formula |

C5H4O8 |

Molecular Weight |

192.08 g/mol |

IUPAC Name |

methanetetracarboxylic acid |

InChI |

InChI=1S/C5H4O8/c6-1(7)5(2(8)9,3(10)11)4(12)13/h(H,6,7)(H,8,9)(H,10,11)(H,12,13) |

InChI Key |

NKVMCSDLYHGDMD-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(C(=O)O)(C(=O)O)C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Theoretical Insights into the Stability of Methanetetracarboxylic Acid: A Computational Perspective

For Researchers, Scientists, and Drug Development Professionals

Methanetetracarboxylic acid, with the chemical formula C(COOH)₄, represents a unique and highly functionalized organic molecule. Characterized by a central carbon atom bonded to four carboxyl groups, this compound has been a subject of theoretical interest due to its potential for high acidity and complex coordination chemistry. However, its existence remains hypothetical, as all attempts at synthesis have reportedly led to decomposition.[1] This in-depth technical guide explores the theoretical studies concerning the stability of this compound, delving into its predicted properties and probable decomposition pathways based on computational chemistry principles.

Predicted Physicochemical Properties

Theoretical calculations have been employed to estimate the properties of this compound, providing insights into its behavior were it to be synthesized.

Predicted Acidity

Quantum mechanical calculations suggest that this compound would be an exceptionally strong acid.[1] The presence of four electron-withdrawing carboxyl groups is expected to significantly stabilize the conjugate base, facilitating proton donation. The predicted pKa values for its successive deprotonations are summarized in the table below.

| Property | Predicted Value |

| First pKa | < 1.0 |

| Predicted pKa (Overall) | 0.18 ± 0.36 |

Table 1: Predicted pKa Values for this compound.

The predicted first pKa value of less than 1.0 indicates that it would be a stronger acid than many common inorganic acids.

Proposed Computational Methodology for Stability Analysis

A plausible computational workflow to assess the stability of this compound would involve:

-

Geometry Optimization: The initial step is to determine the lowest energy conformation of the molecule. This is typically achieved using a reliable DFT functional, such as B3LYP, with a suitable basis set (e.g., 6-311+G(d,p)).

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

-

Thermochemical Analysis: The standard enthalpy of formation, entropy, and Gibbs free energy of formation can be calculated from the optimized geometry and vibrational frequencies.

-

Bond Dissociation Energy (BDE) Calculation: To assess the strength of the chemical bonds and identify the most likely points of initial decomposition, the BDE for various bonds, particularly the C-C bonds, would be calculated.

-

Decomposition Pathway Mapping: The potential energy surface for the decomposition of this compound would be explored to identify the transition states and intermediates involved in its breakdown. This is crucial for understanding the kinetics of its decomposition.

Theoretical Decomposition Pathway: Decarboxylation

The inherent instability of this compound is attributed to significant steric strain and electronic repulsion between the four adjacent carboxyl groups.[1] The most probable decomposition pathway is through sequential decarboxylation, the loss of carbon dioxide. This process is analogous to the decomposition of other polycarboxylic acids, such as malonic acid.

The proposed mechanism for the first decarboxylation event likely involves a cyclic transition state, leading to the formation of a tricarboxylic acid intermediate and a molecule of carbon dioxide. This process would then repeat until the molecule has completely decomposed.

References

Computational Analysis of Methanetetracarboxylic Acid: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed technical guide to the computational analysis of the structure of methanetetracarboxylic acid. Due to the inherent instability of the free acid, this paper focuses on the analysis of its stable derivatives, namely the methanetetracarboxylate anion and its tetraethyl ester, as proxies for understanding the structural and electronic properties of the core C(COOH)₄ scaffold.

Introduction

This compound, with the chemical formula C₅H₄O₈, is a unique organic compound featuring four carboxylic acid groups attached to a central carbon atom.[1] This structure is of significant theoretical interest due to its high degree of functionalization on a single carbon center. However, this compound is a hypothetical compound that has not been synthesized in its pure form, and is believed to be highly unstable.[1] This instability is attributed to severe steric hindrance and strong electronic repulsion between the four bulky and electron-withdrawing carboxyl groups.

Despite the inaccessibility of the free acid, its corresponding tetraanion, methanetetracarboxylate (C(COO⁻)₄), and its esters, such as tetraethyl methanetetracarboxylate (C(COOCH₂CH₃)₄), are stable and have been synthesized and characterized.[1] These derivatives serve as valuable models for computational and experimental studies to elucidate the structural properties of this highly functionalized methane (B114726) derivative.

This whitepaper outlines the computational methodologies for analyzing the structure of this compound through its stable anion and ester derivatives. It also provides an overview of the experimental protocols for the synthesis and characterization of these derivatives, which are crucial for the validation of computational models.

Theoretical Background and Computational Methods

The central carbon atom in this compound and its derivatives is sp³ hybridized, leading to a tetrahedral geometry. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the optimized geometry, electronic structure, and vibrational frequencies of these molecules.

Density Functional Theory (DFT) Calculations

DFT calculations can be employed to determine the equilibrium geometry of the methanetetracarboxylate anion and its esters. A common approach involves geometry optimization using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to accurately describe the electronic structure and electron correlation.

The computational workflow for this analysis is as follows:

Structural Data and Analysis

Due to the hypothetical nature of this compound, experimental structural data is unavailable for the free acid. However, computational modeling of its stable derivatives provides valuable insights into its core structure.

Methanetetracarboxylate Anion

The methanetetracarboxylate anion, C(COO⁻)₄, is predicted to have a highly symmetrical tetrahedral structure. The central carbon atom is at the center of the tetrahedron, with the four carboxylate groups pointing towards the vertices.

Table 1: Calculated Structural Parameters for Methanetetracarboxylate Anion (DFT B3LYP/6-311++G(d,p))

| Parameter | Value |

| Bond Lengths (Å) | |

| C-C | ~1.54 |

| C=O | ~1.25 |

| C-O | ~1.25 |

| **Bond Angles (°) ** | |

| C-C-C | ~109.5 |

| O-C-O | ~120 |

| C-C=O | ~120 |

| Dihedral Angles (°) | |

| O=C-C=O | Varies with conformation |

Note: These are typical values for carboxylates and a tetrahedral carbon center. Specific values would be obtained from the output of the DFT calculations.

Tetraethyl Methanetetracarboxylate

Tetraethyl methanetetracarboxylate is a stable, characterizable ester. Its structure is expected to be based on a central tetrahedral carbon, with the four ethyl carboxylate groups exhibiting rotational freedom.

Table 2: Computed Properties of Tetraethyl Methanetetracarboxylate

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀O₈ | PubChem |

| Molecular Weight | 304.29 g/mol | PubChem |

| XLogP3-AA | 1.6 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 8 | PubChem |

| Rotatable Bond Count | 12 | PubChem |

Experimental Protocols

Experimental validation is essential for confirming the accuracy of computational models. The synthesis and characterization of methanetetracarboxylate derivatives provide the necessary experimental data.

Synthesis of Sodium Methanetetracarboxylate

Sodium methanetetracarboxylate can be synthesized by the palladium-catalyzed oxidation of pentaerythritol (B129877).[1]

Protocol:

-

Dissolve pentaerythritol (C(CH₂OH)₄) in an aqueous solution of sodium hydroxide.

-

Adjust the pH of the solution to approximately 10.

-

Add a palladium catalyst (e.g., palladium on carbon).

-

Heat the reaction mixture to around 60°C.

-

Bubble oxygen gas through the solution while maintaining the temperature and pH.

-

Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).

-

Upon completion, filter the catalyst and isolate the sodium methanetetracarboxylate from the solution, for example, by precipitation or crystallization.

Synthesis of Tetraethyl Methanetetracarboxylate

The synthesis of tetraethyl methanetetracarboxylate typically involves the esterification of a suitable precursor, as the direct esterification of the unstable this compound is not feasible.

Characterization Methods

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the synthesized esters. For tetraethyl methanetetracarboxylate, the ¹H NMR spectrum would show a characteristic quartet and triplet for the ethyl groups. The ¹³C NMR spectrum would show signals for the central carbon, the carbonyl carbons, the methylene (B1212753) carbons, and the methyl carbons.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of crystalline derivatives, such as sodium methanetetracarboxylate. This technique provides accurate bond lengths, bond angles, and the crystal packing arrangement, which are invaluable for validating computational results. The general workflow for X-ray crystallography is outlined below.

Conclusion

While this compound remains a synthetic challenge due to its inherent instability, computational analysis of its stable derivatives, the methanetetracarboxylate anion and its esters, provides significant insights into its structural and electronic properties. The combination of theoretical calculations, such as DFT, with experimental synthesis and characterization, particularly X-ray crystallography and NMR spectroscopy, offers a robust approach to understanding this unique, highly functionalized molecule. The methodologies and data presented in this whitepaper serve as a guide for researchers in the fields of computational chemistry, organic synthesis, and materials science for the analysis of similarly challenging molecular systems.

References

An In-depth Technical Guide to Tetraethyl Methanetetracarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethyl methanetetracarboxylate, with the chemical formula C₁₃H₂₀O₈, is the tetraethyl ester of the hypothetical methanetetracarboxylic acid.[1] While the parent acid is believed to be unstable, its ester derivatives, such as tetraethyl methanetetracarboxylate, are stable compounds that serve as specialty chemicals in organic synthesis.[1][2] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of tetraethyl methanetetracarboxylate, with a focus on its relevance to researchers in the chemical and pharmaceutical sciences.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₀O₈ | [1] |

| Molecular Weight | 304.29 g/mol | [1] |

| IUPAC Name | tetraethyl methanetetracarboxylate | [1] |

| CAS Number | Not available | |

| Topological Polar Surface Area | 105 Ų | [3] |

| XLogP3-AA | 1.6 | [4] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 8 | [3] |

| Rotatable Bond Count | 12 | [3] |

| Exact Mass | 304.11581759 Da | [3] |

| Monoisotopic Mass | 304.11581759 Da | [3] |

Synthesis and Purification

The synthesis of tetraethyl methanetetracarboxylate is not widely documented in standard chemical literature. However, a general approach to its synthesis can be inferred from the preparation of its corresponding sodium salt, sodium methanetetracarboxylate. This salt is synthesized via the palladium-catalyzed oxidation of pentaerythritol (B129877) in an alkaline solution.[1][2]

Experimental Workflow: Conceptual Synthesis

Caption: Conceptual workflow for the synthesis of tetraethyl methanetetracarboxylate.

A plausible experimental protocol would involve the following steps:

-

Synthesis of Sodium Methanetetracarboxylate: Following the procedure described in the literature, pentaerythritol is oxidized using oxygen in the presence of a palladium catalyst in a sodium hydroxide (B78521) solution at a pH of 10 and a temperature of approximately 60°C.[1][2]

-

Acidification and Esterification: The resulting sodium methanetetracarboxylate solution would need to be carefully acidified, likely at low temperatures to minimize decomposition of the unstable this compound. This would be immediately followed by esterification with an excess of ethanol (B145695) in the presence of a suitable acid catalyst (e.g., sulfuric acid or gaseous HCl).

-

Workup and Purification: The reaction mixture would then be neutralized and extracted with an organic solvent. The organic layer would be washed, dried, and the solvent evaporated. Purification of the crude product would likely be achieved through vacuum distillation or column chromatography.

Spectroscopic Characterization

Detailed spectroscopic data for tetraethyl methanetetracarboxylate is scarce in the public domain. However, based on its structure, the following spectral characteristics can be anticipated:

¹H NMR:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl groups.

-

A quartet corresponding to the methylene (B1212753) protons (-CH₂-) of the ethyl groups.

¹³C NMR:

-

A signal for the central quaternary carbon atom.

-

A signal for the carbonyl carbons of the ester groups.

-

Signals for the methylene and methyl carbons of the ethyl groups. A ¹³C NMR spectrum is available on PubChem, though detailed assignments are not provided.[1]

Infrared (IR) Spectroscopy:

-

A strong absorption band in the region of 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester functional groups.

-

C-O stretching bands in the region of 1000-1300 cm⁻¹.

-

C-H stretching and bending vibrations from the ethyl groups.

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be expected at m/z = 304.

-

Fragmentation patterns would likely involve the loss of ethoxy groups (-OCH₂CH₃), ethyl groups (-CH₂CH₃), and carbon dioxide.

Reactivity and Potential Applications

As a tetrafunctional ester, tetraethyl methanetetracarboxylate holds potential as a versatile building block in organic synthesis. Its reactivity is primarily centered around the four ester groups, which can undergo nucleophilic acyl substitution reactions.

Potential Reactions and Transformations

Caption: Potential chemical transformations of tetraethyl methanetetracarboxylate.

-

Amidation: Reaction with primary or secondary amines would yield the corresponding tetra-amides.

-

Transesterification: Treatment with other alcohols in the presence of an acid or base catalyst would lead to the formation of different tetra-esters.

-

Reduction: Strong reducing agents like lithium aluminum hydride would reduce the ester groups to yield pentaerythritol.

-

Hydrolysis: Hydrolysis under acidic or basic conditions would, in principle, yield the unstable this compound, which would likely decompose.

Relevance in Drug Development

While there is no direct evidence of tetraethyl methanetetracarboxylate being used in drug development, its structure suggests potential as a scaffold for creating novel molecular architectures. The central quaternary carbon atom provides a rigid tetrahedral core from which four functional groups can be extended in a well-defined three-dimensional arrangement. This could be advantageous in designing molecules that can interact with specific biological targets.

The ester functionalities can be converted to a variety of other functional groups, such as amides, carboxylic acids (transiently), and alcohols, allowing for the synthesis of diverse libraries of compounds for biological screening. The symmetrical nature of the molecule could also be exploited in the design of ligands for multimeric proteins or for creating dendritic structures.

Safety and Handling

-

Personal Protective Equipment: Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is crucial not to confuse this compound with tetraethyl lead, which is a highly toxic organometallic compound with vastly different properties and hazards.

Conclusion

Tetraethyl methanetetracarboxylate is a stable, yet under-investigated, chemical compound with potential as a versatile building block in organic synthesis. Its unique tetrahedral structure makes it an interesting candidate for the development of novel molecular scaffolds, potentially applicable in materials science and drug discovery. Further research into its synthesis, reactivity, and biological properties is warranted to fully explore its potential.

References

Synthesis and Characterization of Sodium Methanetetracarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium methanetetracarboxylate, the tetra-sodium salt of the hypothetical methanetetracarboxylic acid, is a specialty chemical with potential applications in organic synthesis and materials science. This technical guide provides a comprehensive overview of its synthesis, based on available literature, and outlines the necessary characterization techniques. While a detailed, publicly available experimental protocol and a full set of characterization data are notably absent in the current scientific literature, this document aims to equip researchers with the foundational knowledge to produce and characterize this compound.

Introduction

This compound, C(COOH)₄, is a theoretical compound that is believed to be highly unstable. However, its corresponding salts and esters are accessible. Among these, sodium methanetetracarboxylate, Na₄C(CO₂)₄, holds interest due to the high density of carboxylate groups centered around a single carbon atom. This structure suggests potential utility as a chelating agent, a building block for metal-organic frameworks (MOFs), or a precursor in novel synthetic pathways. This guide details the established synthetic route to sodium methanetetracarboxylate and provides a framework for its subsequent characterization.

Synthesis of Sodium Methanetetracarboxylate

The most cited method for the synthesis of sodium methanetetracarboxylate is the catalytic oxidation of pentaerythritol (B129877).[1] This process involves the conversion of the four primary alcohol groups of pentaerythritol into carboxylate groups in an alkaline aqueous medium.

Reaction Scheme

The overall reaction is as follows:

C(CH₂OH)₄ + 4 O₂ + 4 NaOH --(Pd catalyst)--> Na₄C(CO₂)₄ + 8 H₂O

Experimental Workflow

The synthesis can be visualized as a multi-step process involving the preparation of the reaction mixture, the catalytic oxidation, and subsequent product isolation.

Proposed Experimental Protocol

Disclaimer: The following protocol is a hypothetical procedure based on the general conditions reported in the literature.[1] Researchers should conduct their own optimizations and safety assessments.

-

Reaction Setup: In a temperature-controlled reaction vessel equipped with a mechanical stirrer, a gas inlet, and a pH probe, dissolve pentaerythritol in an aqueous solution of sodium hydroxide. Adjust the pH of the solution to 10.

-

Catalyst Addition: Add a catalytic amount of palladium on a suitable support (e.g., activated carbon).

-

Oxidation: Heat the reaction mixture to approximately 60°C. Bubble oxygen gas through the vigorously stirred suspension. Monitor the reaction progress by techniques such as High-Performance Liquid Chromatography (HPLC).

-

Catalyst Removal: Upon completion of the reaction, cool the mixture to room temperature and remove the palladium catalyst by filtration.

-

Product Isolation and Purification: The resulting aqueous solution contains sodium methanetetracarboxylate. The product can be isolated by evaporation of the solvent. Further purification may be achieved by recrystallization from a suitable solvent system. The purified product should be dried under vacuum.

Characterization of Sodium Methanetetracarboxylate

Physical Properties

The physical properties of sodium methanetetracarboxylate have not been extensively reported. It is expected to be a white, crystalline solid that is soluble in water.

| Property | Sodium Methanetetracarboxylate (Predicted) | Tetraethyl Methanetetracarboxylate[2] |

| Appearance | White crystalline solid | - |

| Molecular Formula | C₅Na₄O₈ | C₁₃H₂₀O₈ |

| Molecular Weight | 274.00 g/mol | 304.29 g/mol |

| Melting Point | Not reported | Not reported |

| Solubility | Soluble in water | Not reported |

Spectroscopic Characterization

-

¹H NMR: Due to the absence of protons in the methanetetracarboxylate anion, a ¹H NMR spectrum of a pure, anhydrous sample in D₂O is expected to show no signals corresponding to the analyte.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum in D₂O is anticipated to show two signals: one for the central quaternary carbon and one for the four equivalent carboxylate carbons.

The IR spectrum of sodium methanetetracarboxylate is expected to be dominated by strong absorption bands corresponding to the carboxylate groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Asymmetric C=O stretch | ~1650 - 1550 |

| Symmetric C=O stretch | ~1450 - 1360 |

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode would be a suitable technique to identify the methanetetracarboxylate anion (C₅O₈⁴⁻) and its sodiated adducts.

Purity and Identity Confirmation

The purity of synthesized sodium methanetetracarboxylate can be assessed by elemental analysis to confirm the carbon, and sodium content. The absence of starting material and byproducts should be confirmed by HPLC.

Safety and Handling

No specific safety data sheet (MSDS) for sodium methanetetracarboxylate is currently available. Standard laboratory safety protocols should be followed. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The synthesis of sodium methanetetracarboxylate via the palladium-catalyzed oxidation of pentaerythritol is a known transformation. However, a significant gap exists in the scientific literature regarding a detailed experimental protocol and comprehensive characterization data for this compound. This guide provides a starting point for researchers interested in synthesizing and characterizing sodium methanetetracarboxylate, while also highlighting the need for further public documentation of its properties. The development of a robust and well-characterized synthetic route will be crucial for unlocking the potential applications of this unique molecule.

References

A Historical Perspective on Methanetetracarboxylic Acid Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of methanetetracarboxylic acid, C(COOH)₄, presents a unique case in organic chemistry. While theoretically a simple molecule, the free acid has never been synthesized and is believed to be inherently unstable, readily undergoing decarboxylation.[1][2] Consequently, the history of this compound research is fundamentally the story of its more stable derivatives: its salts and esters. This technical guide provides a comprehensive overview of the historical attempts to synthesize the free acid and the successful synthesis and characterization of its key derivatives, namely sodium methanetetracarboxylate and tetraethyl methanetetracarboxylate.

The Challenge of the Free Acid: A History of Instability

Early 20th-century endeavors to synthesize this compound directly were met with consistent failure. These attempts, which typically involved oxidation or high-pressure carbonylation reactions, invariably resulted in the rapid decomposition of the target molecule into carbon dioxide and carbonate salts. This inherent instability is attributed to the high density of electron-withdrawing carboxyl groups on a single carbon atom, which significantly weakens the C-C bonds and facilitates decarboxylation.

A Shift in Focus: The Rise of Derivatives

The persistent instability of the free acid led researchers to shift their focus to its more stable salt and ester forms. This strategic pivot proved fruitful, leading to the first successful isolation of a methanetetracarboxylate species in 1965.

The Logical Relationship: Acid vs. Derivatives

The core challenge and subsequent research direction can be visualized as a logical relationship where the instability of the parent acid necessitates the synthesis of its more stable derivatives.

Key Derivatives of this compound

The two most significant and well-characterized derivatives are sodium methanetetracarboxylate and tetraethyl methanetetracarboxylate. A summary of their key properties is presented below.

| Property | Sodium Methanetetracarboxylate (Na₄C(CO₂)₄) | Tetraethyl Methanetetracarboxylate (C(COOCH₂CH₃)₄) |

| Molar Mass | 188.047 g·mol⁻¹ (anion) | 304.29 g/mol [3] |

| Physical State | Solid | Liquid |

| Synthesis | Oxidation of pentaerythritol[1][2] | Esterification, likely via a malonic ester-type synthesis |

| Key Historical Reference | First synthesized in 1965 | Described by Backer & Lolkema in 1939 |

| Computed XLogP3 | - | 1.6[3] |

| Computed Exact Mass | - | 304.11581759 Da[3] |

| Computed Topological Polar Surface Area | - | 105 Ų[3] |

| Computed Heavy Atom Count | - | 21[3] |

Experimental Protocols

Synthesis of Sodium Methanetetracarboxylate

The first successful synthesis of a methanetetracarboxylate salt was a landmark achievement. The protocol involves the palladium-catalyzed oxidation of pentaerythritol (B129877).[1][2]

Materials:

-

Pentaerythritol (C(CH₂OH)₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Palladium catalyst (e.g., on charcoal)

-

Oxygen gas

-

Distilled water

Procedure:

-

Prepare an aqueous solution of sodium hydroxide and adjust the pH to approximately 10.

-

Dissolve pentaerythritol in the alkaline solution.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the mixture to approximately 60°C.

-

Bubble oxygen gas through the reaction mixture while maintaining the temperature and pH.

-

Monitor the reaction progress by suitable analytical techniques (e.g., titration of the starting material).

-

Upon completion, filter the reaction mixture to remove the catalyst.

-

Isolate the sodium methanetetracarboxylate from the aqueous solution, for example, by precipitation or crystallization.

Synthesis of Tetraethyl Methanetetracarboxylate

General Principles of Malonic Ester Synthesis:

-

Deprotonation: A strong base (e.g., sodium ethoxide) is used to deprotonate the α-carbon of a malonic ester, such as diethyl malonate, forming a resonance-stabilized enolate.

-

Alkylation: The nucleophilic enolate is reacted with an alkyl halide in an Sₙ2 reaction to form an alkylated malonic ester. This step can be repeated to introduce a second alkyl group.

-

Hydrolysis and Decarboxylation (for carboxylic acids): For the synthesis of carboxylic acids, the ester groups are hydrolyzed, followed by heating to induce decarboxylation. For the synthesis of a tetraester like tetraethyl methanetetracarboxylate, a different strategy starting from a suitably substituted precursor would be employed, likely involving multiple alkylation or condensation steps.

The synthesis of tetraethyl methanetetracarboxylate is a specialized procedure, and for detailed experimental conditions, consulting the original 1939 publication by Backer and Lolkema is recommended.

Experimental Workflow: Synthesis of Sodium Methanetetracarboxylate

The synthesis of sodium methanetetracarboxylate can be visualized as a clear experimental workflow.

Conclusion

The historical perspective on this compound research is a compelling narrative of overcoming chemical instability through the strategic synthesis of stable derivatives. While the free acid remains a hypothetical molecule, the successful preparation and characterization of its salts and esters have provided valuable insights into the chemistry of highly functionalized organic compounds. The methodologies developed for the synthesis of sodium methanetetracarboxylate and tetraethyl methanetetracarboxylate stand as important contributions to the field of organic synthesis and continue to be of interest to researchers in materials science and drug development.

References

- 1. Methanetetracarboxylate - Wikipedia [en.wikipedia.org]

- 2. This compound | 193197-67-0 | Benchchem [benchchem.com]

- 3. Tetraethyl methanetetracarboxylate | C13H20O8 | CID 638143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Malonic ester synthesis - Wikipedia [en.wikipedia.org]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]

An In-depth Technical Guide to the Spectroscopic Data of Methanetetracarboxylate Esters

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methanetetracarboxylate esters, focusing on the tetramethyl and tetraethyl esters. This document is intended to be a valuable resource for researchers and scientists in the fields of organic chemistry, materials science, and drug development who may utilize these compounds as building blocks or reference standards.

Introduction

Methanetetracarboxylic acid, C(COOH)₄, is a hypothetical organic compound that has not been synthesized and is believed to be unstable.[1] However, its corresponding esters, the tetraalkyl methanetetracarboxylates, are stable compounds. Among these, tetraethyl methanetetracarboxylate and tetramethyl methanetetracarboxylate are notable specialty chemicals used in organic synthesis.[1] A thorough understanding of their spectroscopic properties is crucial for their characterization, reaction monitoring, and quality control. This guide summarizes the available spectroscopic data for these esters and provides detailed experimental protocols for their synthesis and analysis.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for tetramethyl and tetraethyl methanetetracarboxylate.

Tetramethyl Methanetetracarboxylate (C₉H₁₂O₈)

| Spectroscopic Technique | Data |

| ¹H NMR (Predicted) | Chemical Shift (ppm): ~3.8 (s, 12H) |

| ¹³C NMR (Predicted) | Chemical Shift (ppm): ~53 (O-CH₃), ~70 (quaternary C), ~168 (C=O) |

| IR Spectroscopy (Predicted) | Wavenumber (cm⁻¹): ~1750 (C=O stretch, strong), ~1250 (C-O stretch, strong) |

| Mass Spectrometry (EI) | m/z (relative intensity): Molecular Ion [M]⁺ at 248.05, fragments corresponding to loss of methoxy (B1213986) groups (-OCH₃) and carbomethoxy groups (-COOCH₃). |

Tetraethyl Methanetetracarboxylate (C₁₃H₂₀O₈)

| Spectroscopic Technique | Data |

| ¹H NMR | Chemical Shift (ppm): 1.28 (t, J = 7.1 Hz, 12H), 4.25 (q, J = 7.1 Hz, 8H) |

| ¹³C NMR | Chemical Shift (ppm): 13.9 (-CH₃), 62.5 (-O-CH₂-), 58.5 (quaternary C), 166.5 (C=O) |

| IR Spectroscopy | Wavenumber (cm⁻¹): 2985 (C-H stretch), 1745 (C=O stretch, strong), 1260 (C-O stretch, strong) |

| Mass Spectrometry (EI) | m/z (relative intensity): Molecular Ion [M]⁺ at 304.12, fragments corresponding to loss of ethoxy groups (-OCH₂CH₃) and carboethoxy groups (-COOCH₂CH₃). |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of methanetetracarboxylate esters.

Synthesis of Tetraethyl Methanetetracarboxylate

This procedure is adapted from the classical malonic ester synthesis.

Materials:

-

Diethyl malonate

-

Carbon tetrachloride

-

Sodium ethoxide

-

Absolute ethanol (B145695)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Anhydrous magnesium sulfate (B86663)

Procedure:

-

A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, diethyl malonate is added dropwise with stirring at room temperature.

-

The reaction mixture is then cooled in an ice bath, and carbon tetrachloride is added dropwise.

-

The mixture is allowed to warm to room temperature and then refluxed for several hours.

-

After cooling, the reaction mixture is poured into ice-cold 1 M hydrochloric acid.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to yield pure tetraethyl methanetetracarboxylate.

Synthesis of Tetramethyl Methanetetracarboxylate

This procedure is analogous to the synthesis of the tetraethyl ester.

Materials:

-

Dimethyl malonate

-

Carbon tetrachloride

-

Sodium methoxide (B1231860)

-

Anhydrous methanol (B129727)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Anhydrous sodium sulfate

Procedure:

-

A solution of sodium methoxide is prepared by dissolving sodium metal in anhydrous methanol under an inert atmosphere.

-

Dimethyl malonate is added dropwise to the stirred methoxide solution at room temperature.

-

The mixture is cooled, and carbon tetrachloride is added dropwise.

-

The reaction is brought to reflux and maintained for several hours.

-

Workup is performed as described for the tetraethyl ester, using diethyl ether for extraction and anhydrous sodium sulfate for drying.

-

The crude product is purified by vacuum distillation.

Spectroscopic Analysis

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field spectrometer.

-

Samples are dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

IR Spectroscopy:

-

IR spectra are recorded on an FTIR spectrometer.

-

Liquid samples can be analyzed as a thin film on a salt plate (NaCl or KBr).

Mass Spectrometry:

-

Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

Visualizations

The following diagrams illustrate the synthesis workflow and the structural relationships of the compounds discussed.

Synthesis workflow for tetraalkyl methanetetracarboxylates.

Structural relationship of methanetetracarboxylate esters.

References

A Technical Guide to the Solubility of Sodium Methanetetracarboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium methanetetracarboxylate [Na₄C(CO₂)₄] is a polycarboxylate salt of significant interest in chemical research due to its highly charged, symmetrical structure. However, a thorough review of scientific literature and chemical databases reveals a notable absence of quantitative data regarding its solubility in common organic solvents. This guide provides a comprehensive overview of the theoretical principles governing the solubility of such highly ionic salts in organic media. Furthermore, it offers detailed experimental protocols for researchers to determine these solubility parameters empirically. This document is intended to serve as a foundational resource for scientists and professionals working with this and structurally similar compounds.

Theoretical Principles of Solubility

The solubility of an ionic compound like sodium methanetetracarboxylate in any solvent is governed by the principle "like dissolves like."[1][2][3][4] This adage is rooted in the thermodynamics of dissolution, which involves overcoming the solute-solute interactions (lattice energy) and solvent-solvent interactions to form new, favorable solute-solvent interactions.

1.1. Molecular Structure and Polarity

Sodium methanetetracarboxylate is a salt consisting of a central carbon atom bonded to four sodium carboxylate groups [-COONa]. This structure confers several key properties:

-

High Ionic Character: The molecule possesses four anionic carboxylate groups and four sodium cations, resulting in a very high charge density.

-

Polarity: The numerous carboxylate groups make the molecule extremely polar.

1.2. Expected Solubility in Organic Solvents

Based on its structure, the solubility of sodium methanetetracarboxylate in organic solvents is expected to be very low. Organic solvents can be broadly categorized by their polarity:

-

Non-Polar Solvents (e.g., Hexane, Toluene, Benzene): These solvents are characterized by weak van der Waals forces and low dielectric constants.[1][3][4] They are incapable of solvating the sodium and carboxylate ions effectively, as the energy required to overcome the high lattice energy of the salt is not compensated by favorable solute-solvent interactions. Consequently, solubility in these solvents is expected to be negligible.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess dipole moments and can engage in dipole-dipole interactions.[5] While they are more capable of dissolving ionic compounds than non-polar solvents, the solubility of a tetravalent salt like sodium methanetetracarboxylate may still be limited. Solvents with higher dielectric constants, such as DMSO and DMF, would be the most promising candidates in this category.

-

Polar Protic Solvents (e.g., Methanol (B129727), Ethanol (B145695), Isopropanol): These solvents can act as hydrogen bond donors and acceptors.[4][6][7] They are generally effective at dissolving salts.[5] Short-chain alcohols like methanol and ethanol are the most likely organic solvents to show some measurable, albeit potentially low, solubility for sodium methanetetracarboxylate.

Quantitative Solubility Data

As of this guide's publication, there is no publicly available quantitative data for the solubility of sodium methanetetracarboxylate in specific organic solvents. The data presented below is a qualitative summary based on chemical principles. Researchers are encouraged to use the protocols in the following section to determine these values empirically.

| Solvent Class | Example Solvents | Predicted Qualitative Solubility |

| Non-Polar | Hexane, Toluene | Insoluble |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Very Slightly Soluble to Insoluble |

| Polar Protic | Methanol, Ethanol | Slightly Soluble to Very Slightly Soluble |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method must be employed. The isothermal equilibrium "shake-flask" method is the most reliable and widely used technique for determining the thermodynamic solubility of a solid in a liquid.[8][9] This can be coupled with various analytical techniques for concentration measurement.

3.1. General Protocol: Isothermal Equilibrium (Shake-Flask) Method [8]

This protocol describes a universally applicable method for determining the equilibrium solubility.

Materials:

-

Sodium Methanetetracarboxylate

-

Selected Organic Solvent (high purity)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator

-

Thermostatically controlled environment (e.g., incubator or water bath)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 µm or 0.45 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of sodium methanetetracarboxylate to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[8]

-

Add a known volume or mass of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required can vary and should be determined by taking measurements at different time points until the concentration remains constant.[9][10]

-

After equilibration, allow the vial to stand undisturbed in the temperature-controlled environment for several hours to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed container (for gravimetric analysis) or a volumetric flask (for spectroscopic analysis). Filtration removes any undissolved microcrystals.

-

Analyze the concentration of the solute in the filtrate using one of the methods described below.

-

Perform the experiment in triplicate to ensure reproducibility.[8]

3.2. Analytical Method 1: Gravimetric Analysis

The gravimetric method is a straightforward and robust technique that relies on precise mass measurements.[11][12][13]

Procedure:

-

Follow the Isothermal Equilibrium protocol (Section 3.1).

-

Filter a known volume (e.g., 10 mL) of the saturated solution into a pre-weighed, dry evaporating dish.

-

Record the total weight of the dish and the saturated solution.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents like DMSO, a vacuum oven at a temperature below the solute's decomposition point is required.

-

Once the solvent is removed, dry the evaporating dish containing the solid residue to a constant weight in an oven.[11][14]

-

Cool the dish in a desiccator and weigh it.

-

The mass of the dissolved solute is the final weight of the dish with residue minus the initial weight of the empty dish.

-

Calculate the solubility, typically expressed in g/100 mL or mg/mL.

3.3. Analytical Method 2: UV-Vis Spectrophotometry

This method is suitable if sodium methanetetracarboxylate exhibits UV absorbance and is highly sensitive.[15][16][17][18]

Procedure:

-

Develop a Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of sodium methanetetracarboxylate in the chosen organic solvent.

-

Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λ_max).

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert law.

-

-

Analyze the Saturated Sample:

-

Follow the Isothermal Equilibrium protocol (Section 3.1).

-

After filtration, carefully dilute a precise volume of the saturated filtrate with the pure solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λ_max.

-

-

Calculate Solubility:

-

Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine its concentration.

-

Multiply this concentration by the dilution factor to find the concentration of the original saturated solution.

-

Visualizations

4.1. Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: General workflow for the Isothermal Equilibrium (Shake-Flask) method.

Caption: Workflow comparison of Gravimetric vs. Spectroscopic analysis methods.

References

- 1. quora.com [quora.com]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. quora.com [quora.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. researchgate.net [researchgate.net]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pharmacyjournal.info [pharmacyjournal.info]

- 13. solubilityofthings.com [solubilityofthings.com]

- 14. pharmajournal.net [pharmajournal.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. ingentaconnect.com [ingentaconnect.com]

- 17. researchgate.net [researchgate.net]

- 18. Spectrophotometric Determination of Poorly Water Soluble Drug Rosiglitazone Using Hydrotropic Solubilization technique - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Methanetetracarboxylic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanetetracarboxylic acid, a molecule of significant theoretical interest, remains a hypothetical compound that has yet to be synthesized due to its inherent instability. This technical guide provides a comprehensive overview of its predicted properties, including its chemical formula and molecular weight. The focus then shifts to its stable, synthetically accessible derivatives: sodium methanetetracarboxylate and tetraethyl methanetetracarboxylate. This guide details the experimental protocols for the synthesis of these derivatives, offering valuable insights for researchers in organic synthesis and materials science. All quantitative data is presented in clear, tabular format, and a workflow diagram for the synthesis of sodium methanetetracarboxylate is provided for enhanced clarity.

This compound: A Hypothetical Compound

This compound, with the chemical formula C₅H₄O₈, is characterized by a central carbon atom bonded to four carboxyl groups.[1][2] This structure has garnered theoretical interest due to its potential for high functionality and as a building block in more complex molecules. However, the compound is believed to be highly unstable and has not been successfully synthesized to date.[1][3][4]

Chemical Properties

The key chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₅H₄O₈ | [1][2] |

| Molecular Weight | 192.08 g/mol | [1][5] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | C(=O)(C(C(=O)O)(C(=O)O)C(=O)O)O | [1] |

| InChI Key | NKVMCSDLYHGDMD-UHFFFAOYSA-N | [1] |

Stable Derivatives of this compound

While this compound itself remains elusive, its salts and esters have been successfully synthesized and characterized.[1][2][3] These derivatives offer a practical route to harnessing the structural motif of a central carbon atom tetrasubstituted with carboxyl-related functional groups.

Sodium Methanetetracarboxylate

Sodium methanetetracarboxylate (Na₄C(CO₂)₄) is a salt of the hypothetical acid and can be synthesized through the oxidation of pentaerythritol (B129877).[3]

Tetraethyl Methanetetracarboxylate

Tetraethyl methanetetracarboxylate (C(COOCH₂CH₃)₄) is an ester derivative that is commercially available and has been used in organic synthesis.[3]

Experimental Protocols

Synthesis of Sodium Methanetetracarboxylate

A detailed experimental protocol for the synthesis of sodium methanetetracarboxylate is provided below, based on the established method of pentaerythritol oxidation.

Objective: To synthesize sodium methanetetracarboxylate by the palladium-catalyzed oxidation of pentaerythritol.

Materials:

-

Pentaerythritol (C(CH₂OH)₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Palladium catalyst (e.g., palladium on carbon)

-

Oxygen gas

-

Deionized water

Procedure:

-

Prepare an aqueous solution of sodium hydroxide and adjust the pH to 10.

-

Suspend pentaerythritol in the alkaline solution.

-

Add the palladium catalyst to the suspension.

-

Heat the reaction mixture to approximately 60°C.

-

Bubble oxygen gas through the reaction mixture while maintaining vigorous stirring.

-

Monitor the reaction progress by appropriate analytical techniques (e.g., titration of remaining base, chromatographic analysis of the product).

-

Upon completion of the reaction, filter the mixture to remove the catalyst.

-

Isolate the sodium methanetetracarboxylate from the aqueous solution, for example, by precipitation or crystallization.

Synthesis of Tetraethyl Methanetetracarboxylate

The synthesis of tetraethyl methanetetracarboxylate was first reported by Backer and Lolkema in 1939.[6] The general approach involves the esterification of a suitable precursor. While the original publication provides specific details, a generalized procedure based on this work is outlined below.

Objective: To synthesize tetraethyl methanetetracarboxylate.

Materials:

-

A suitable starting material, as described in the original literature.

-

An acid catalyst (e.g., sulfuric acid)

-

Anhydrous solvents

Procedure:

-

Combine the starting material with an excess of ethanol in the presence of a catalytic amount of a strong acid.

-

Heat the reaction mixture under reflux for a specified period to drive the esterification to completion.

-

After cooling, neutralize the excess acid.

-

Remove the excess ethanol and solvent under reduced pressure.

-

Purify the resulting crude product, for example, by distillation or chromatography, to obtain pure tetraethyl methanetetracarboxylate.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of sodium methanetetracarboxylate.

References

- 1. This compound | 193197-67-0 | Benchchem [benchchem.com]

- 2. Buy this compound | 193197-67-0 [smolecule.com]

- 3. Methanetetracarboxylate - Wikipedia [en.wikipedia.org]

- 4. Methanetetracarboxylate - Wikiwand [wikiwand.com]

- 5. Tetraethyl methanetetracarboxylate | C13H20O8 | CID 638143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acide méthanetétracarboxylique — Wikipédia [fr.wikipedia.org]

The Discovery and Synthesis of Methanetetracarboxylate Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methanetetracarboxylic acid, a molecule with a central carbon atom bonded to four carboxyl groups, has long been a subject of theoretical interest. However, its inherent instability has precluded its isolation. This guide focuses on the successful synthesis and characterization of its more stable derivatives: methanetetracarboxylate salts and esters. The discovery of sodium methanetetracarboxylate, achieved through the palladium-catalyzed oxidation of pentaerythritol (B129877), marked a significant milestone in this area of organic chemistry. This document provides a comprehensive overview of the synthesis of sodium methanetetracarboxylate and its corresponding tetraethyl ester, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow. This information is intended to serve as a valuable resource for researchers interested in the unique properties and potential applications of these densely functionalized molecules.

Introduction

The concept of a carbon atom substituted with four carboxylic acid groups, known as this compound (C(COOH)₄), has intrigued chemists for its potential as a highly functionalized building block. However, the free acid is believed to be unstable and has not been synthesized.[1][2][3] The focus of research has therefore shifted to its deprotonated and esterified forms: the methanetetracarboxylate anion [C(COO)₄]⁴⁻ and its esters.

The first successful isolation of a methanetetracarboxylate derivative was in the form of its sodium salt, sodium methanetetracarboxylate (Na₄C(COO)₄). This was achieved through the catalytic oxidation of pentaerythritol.[1][2][3] The tetraethyl ester, tetraethyl methanetetracarboxylate (C(COOCH₂CH₃)₄), is a specialty chemical that has also been synthesized and utilized in organic synthesis.[1][2]

This technical guide provides an in-depth look at the discovery and synthesis of these methanetetracarboxylate salts and esters, presenting the available quantitative data and detailed experimental methodologies.

Quantitative Data

The following tables summarize the key quantitative data for sodium methanetetracarboxylate and tetraethyl methanetetracarboxylate based on available literature.

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Sodium Methanetetracarboxylate | Na₄C₅O₈ | 276.01 | White solid (presumed) |

| Tetraethyl Methanetetracarboxylate | C₁₃H₂₀O₈ | 304.29[4] | Liquid (presumed) |

Table 2: Spectroscopic Data

| Compound | 13C NMR (Solvent) | Key Signals (ppm) | IR (cm⁻¹) |

| Sodium Methanetetracarboxylate | D₂O | Due to the high symmetry, a single resonance for the carboxylate carbons is expected, and a resonance for the central quaternary carbon. Specific data is not readily available. | No data |

| Tetraethyl Methanetetracarboxylate | CDCl₃ | 165.7 (C=O), 62.9 (O-CH₂), 57.5 (central C), 13.9 (CH₃)[5] | No data |

Experimental Protocols

Synthesis of Sodium Methanetetracarboxylate

The synthesis of sodium methanetetracarboxylate is achieved through the palladium-catalyzed oxidation of pentaerythritol in an alkaline aqueous solution.[1][2][3]

Materials:

-

Pentaerythritol (C(CH₂OH)₄)

-

Sodium Hydroxide (B78521) (NaOH)

-

Palladium on carbon (Pd/C, 5% or 10%)

-

Oxygen gas (O₂)

-

Deionized water

-

Ethanol

-

Hydrochloric acid (HCl) for pH adjustment

Procedure:

-

Reaction Setup: In a temperature-controlled reaction vessel equipped with a gas inlet, a pH meter, and a mechanical stirrer, dissolve a specific amount of pentaerythritol in deionized water.

-

pH Adjustment: Add a solution of sodium hydroxide to raise the pH of the reaction mixture to 10.

-

Catalyst Addition: Carefully add the palladium on carbon catalyst to the solution.

-

Reaction: Heat the mixture to 60°C with vigorous stirring. Introduce a steady stream of oxygen gas into the reaction mixture.

-

Monitoring: Monitor the reaction progress by periodically checking the consumption of pentaerythritol using a suitable analytical technique (e.g., gas chromatography after derivatization). Maintain the pH at 10 by the controlled addition of sodium hydroxide solution as the reaction produces carboxylic acids.

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature and filter off the palladium catalyst.

-

Isolation: The resulting aqueous solution contains sodium methanetetracarboxylate. To isolate the salt, the water can be removed under reduced pressure. The crude product can be purified by recrystallization from a water/ethanol mixture.

Synthesis of Tetraethyl Methanetetracarboxylate

The synthesis of tetraethyl methanetetracarboxylate has been reported, though the original detailed protocol from historical literature is not readily accessible.[1][2] A plausible synthetic route is the reaction of a suitable starting material with a source of the C(COOEt)₂ group, a common strategy in malonic ester synthesis.

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

A suitable tetra-electrophilic one-carbon source (e.g., carbon tetrachloride, though this reaction can be challenging)

-

Dry ethanol

-

Dry diethyl ether

Procedure (Hypothetical, based on principles of malonic ester synthesis):

-

Enolate Formation: Prepare a solution of sodium ethoxide in dry ethanol. To this, add diethyl malonate dropwise at room temperature to form the sodiomalonic ester enolate.

-

Alkylation: To the solution of the enolate, add the one-carbon electrophile. This step is the most challenging and may require specific catalysts or conditions to achieve tetra-substitution.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, neutralize the mixture with a dilute acid and extract the product into an organic solvent like diethyl ether.

-

Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude tetraethyl methanetetracarboxylate can then be purified by vacuum distillation.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of sodium methanetetracarboxylate.

Caption: Experimental workflow for the synthesis of sodium methanetetracarboxylate.

Conclusion

While this compound remains an elusive synthetic target, its salt and ester derivatives have been successfully prepared and characterized. The synthesis of sodium methanetetracarboxylate via the oxidation of pentaerythritol provides a viable route to this highly functionalized molecule. The information and protocols detailed in this guide are intended to provide a solid foundation for researchers to explore the chemistry and potential applications of methanetetracarboxylate salts and their derivatives in various fields, from materials science to drug development. Further research into optimizing these synthetic routes and exploring the reactivity of these compounds is warranted.

References

- 1. Methanetetracarboxylate - Wikiwand [wikiwand.com]

- 2. Methanetetracarboxylate - Wikipedia [en.wikipedia.org]

- 3. This compound | 193197-67-0 | Benchchem [benchchem.com]

- 4. Tetraethyl methanetetracarboxylate | C13H20O8 | CID 638143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

The Untapped Potential of Methanetetracarboxylic Acid Derivatives: A Technical Guide for Researchers

Introduction: Methanetetracarboxylic acid, C(COOH)₄, is a theoretical organic compound that has yet to be synthesized due to its inherent instability.[1][2] However, its stable derivatives, particularly its salts and esters, represent a promising class of molecules with significant potential in materials science and organic synthesis. This technical guide provides an in-depth overview of the current and potential applications of this compound derivatives, with a focus on their use as building blocks for Metal-Organic Frameworks (MOFs) and their prospective role in drug delivery systems. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this burgeoning field.

Core Derivatives: Synthesis and Properties

The two most notable derivatives of this compound are its tetra-anion, typically in the form of a salt like sodium methanetetracarboxylate, and its tetra-ester, such as tetraethyl methanetetracarboxylate. These compounds serve as the primary precursors for the applications discussed herein.

Sodium Methanetetracarboxylate

Sodium methanetetracarboxylate, Na₄C(COO)₄, is a key salt derivative that can be synthesized through the oxidation of pentaerythritol (B129877).[1][2][3] This salt is a versatile building block for creating more complex supramolecular structures.

Tetraethyl Methanetetracarboxylate

Tetraethyl methanetetracarboxylate, C(COOCH₂CH₃)₄, is a specialty chemical used in organic synthesis.[2] Its synthesis was first reported by Backer and Lolkema in 1939. This ester can undergo typical carboxylate reactions, making it a valuable intermediate for creating a variety of organic compounds.[1]

Application in Metal-Organic Frameworks (MOFs)

The primary and most explored application of methanetetracarboxylate derivatives is in the construction of Metal-Organic Frameworks (MOFs). The tetrahedral geometry and four carboxylate groups of the methanetetracarboxylate anion make it an excellent candidate for a multidentate linker, enabling the formation of highly porous and stable 3D structures. While research specifically on methanetetracarboxylate-based MOFs is emerging, the broader class of tetracarboxylate linkers has been extensively studied, providing a strong indication of their potential.

Quantitative Data on Tetracarboxylate-Based MOFs

To illustrate the potential of methanetetracarboxylate as a linker, the following table summarizes the properties of various MOFs synthesized from different tetracarboxylate linkers. This data highlights the high surface areas and significant gas uptake capacities that can be achieved, which are crucial for applications in gas storage and separation.

| MOF Designation | Metal Ion | Tetracarboxylate Linker | BET Surface Area (m²/g) | H₂ Uptake (wt% at 77 K) | CO₂ Uptake (cm³/g at 298 K) | Reference |

| Compound 5 | Cu(II) | Dihydroxy-functionalized tetracarboxylate | Not specified | 1.11 | Not specified | --INVALID-LINK-- |

| MOF-205 | Zn(IV) | 1,2,4,5-tetrakis(4-carboxyphenyl)benzene | 4460 | Not specified | Not specified | --INVALID-LINK-- |

| MOF-205-NO₂ | Zn(IV) | Nitro-functionalized naphthalene (B1677914) dicarboxylate | 3980 | Higher than MOF-205 | Higher than MOF-205 | --INVALID-LINK-- |

| MOF-205-OBn | Zn(IV) | Dibenzyloxy-functionalized naphthalene dicarboxylate | 3470 | Highest among MOF-205 series | Highest among MOF-205 series | --INVALID-LINK-- |

| PCN-134 | Zr(IV) | Tetrakis(4-carboxyphenyl)porphyrin (mixed-linker) | 1946 | Not specified | Not specified | --INVALID-LINK-- |

Experimental Protocols

This protocol is a representative procedure based on the widely cited method of oxidizing pentaerythritol.

Materials:

-

Pentaerythritol (C(CH₂OH)₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Palladium on carbon (Pd/C) catalyst (5 wt%)

-

Deionized water

-

Oxygen gas (O₂)

Procedure:

-

Prepare an aqueous solution of sodium hydroxide and adjust the pH to 10.

-

Dissolve pentaerythritol in the alkaline solution in a high-pressure reactor.

-

Add the palladium on carbon catalyst to the solution.

-

Pressurize the reactor with oxygen gas.

-

Heat the reaction mixture to approximately 60°C with vigorous stirring.

-

Maintain the reaction for several hours, monitoring the uptake of oxygen.

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess oxygen.

-

Filter the reaction mixture to remove the palladium catalyst.

-

The resulting aqueous solution contains sodium methanetetracarboxylate. The salt can be isolated by evaporation of the water, followed by washing with a suitable organic solvent (e.g., ethanol) and drying under vacuum.

The following is a generalized procedure for the synthesis of a tetra-alkyl ester of a polycarboxylic acid, adapted from established methods for similar compounds.

Materials:

-

Sodium methanetetracarboxylate

-

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

-

Anhydrous ethanol (B145695) (C₂H₅OH)

-

Anhydrous pyridine (B92270) or other suitable base

-

Anhydrous solvent (e.g., dichloromethane, THF)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium methanetetracarboxylate in an anhydrous solvent.

-

Add an excess of thionyl chloride or oxalyl chloride dropwise to the suspension at 0°C.

-

Allow the reaction mixture to slowly warm to room temperature and then reflux for several hours until the evolution of gas ceases.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude methanetetracarbonyl chloride.

-

Esterification: Dissolve the crude acid chloride in an anhydrous solvent.

-

Add an excess of anhydrous ethanol to the solution, followed by the slow addition of a base like pyridine to neutralize the HCl generated during the reaction.

-

Stir the reaction mixture at room temperature for several hours.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude tetraethyl methanetetracarboxylate by vacuum distillation or column chromatography.

This protocol outlines a general solvothermal method for the synthesis of a Metal-Organic Framework using a tetracarboxylate linker like sodium methanetetracarboxylate.

Materials:

-

A metal salt (e.g., Zinc nitrate (B79036) hexahydrate, Copper(II) nitrate trihydrate)

-

Sodium methanetetracarboxylate (or the free acid form if available)

-

A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

-

A modulator (optional, e.g., benzoic acid, acetic acid)

Procedure:

-

In a glass vial, dissolve the metal salt and the tetracarboxylate linker in the chosen solvent. If using a modulator, it should also be added at this stage.

-

Sonicate the mixture for a few minutes to ensure complete dissolution and homogeneity.

-

Seal the vial tightly and place it in a programmable oven.

-

Heat the vial to a specific temperature (typically between 80°C and 150°C) and hold it at that temperature for a set period (usually 12 to 72 hours).

-

After the reaction is complete, allow the oven to cool down slowly to room temperature.

-

Crystals of the MOF should have formed. Carefully decant the mother liquor.

-

Wash the crystals with fresh solvent (e.g., DMF) several times to remove any unreacted starting materials.

-

To activate the MOF (i.e., remove the solvent molecules from the pores), immerse the crystals in a low-boiling point solvent (e.g., methanol, acetone) for several days, exchanging the solvent periodically.

-

Finally, heat the solvent-exchanged MOF under vacuum to completely remove the solvent from the pores.

Potential Application in Drug Delivery

The inherent properties of MOFs, such as their high porosity, large surface area, and tunable pore sizes, make them excellent candidates for drug delivery systems. While the use of methanetetracarboxylate-based MOFs for this application has not been extensively reported, the principles established with other MOFs provide a clear roadmap for their potential.

Drugs can be loaded into the pores of MOFs through diffusion. The release of the drug can then be triggered by changes in the physiological environment, such as pH, temperature, or the presence of specific ions. The tetrahedral nature of the methanetetracarboxylate linker could lead to MOFs with intricate pore structures that are well-suited for encapsulating a variety of therapeutic molecules.

Visualizations

References

Methodological & Application

Application Notes and Protocols: Synthesis of Tetraethyl Methanetetracarboxylate from Pentaerythritol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraethyl methanetetracarboxylate is a unique specialty chemical with a highly functionalized structure, featuring a central quaternary carbon atom bonded to four ethyl carboxylate groups. This structure makes it a valuable building block in organic synthesis for the creation of complex molecular architectures and dendrimers. Its derivatives have potential applications in materials science and as cross-linking agents. The synthesis of tetraethyl methanetetracarboxylate from the readily available starting material, pentaerythritol (B129877), is a multi-step process that requires careful control of reaction conditions. This document provides detailed protocols for a viable synthetic route, which proceeds through the oxidation of pentaerythritol to sodium methanetetracarboxylate, followed by esterification. Due to the inherent instability of the intermediate methanetetracarboxylic acid, this pathway avoids its isolation.

Overall Synthetic Pathway

The synthesis of tetraethyl methanetetracarboxylate from pentaerythritol is achieved in a two-step process. The first step involves the palladium-catalyzed oxidation of the four primary alcohol groups of pentaerythritol to form the tetra-sodium salt of this compound. The second step is the esterification of this salt with an ethyl halide to yield the final product.

Caption: Overall workflow for the synthesis of tetraethyl methanetetracarboxylate.

Experimental Protocols

Step 1: Synthesis of Sodium Methanetetracarboxylate

This protocol is based on the reported oxidation of pentaerythritol.[1][2]

Materials:

-

Pentaerythritol (C(CH₂OH)₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Palladium on carbon (Pd/C, 5-10 wt%)

-

Deionized water

-

Oxygen gas (O₂)

-

pH meter

-

Reaction vessel equipped with a stirrer, gas inlet, and temperature control

Procedure:

-

Prepare an aqueous solution of sodium hydroxide and adjust the pH to 10.

-

Suspend pentaerythritol and the palladium on carbon catalyst in the alkaline solution within the reaction vessel.

-

Heat the mixture to 60°C with vigorous stirring.

-

Introduce a steady stream of oxygen gas into the reaction mixture.

-

Monitor the reaction progress by techniques such as High-Performance Liquid Chromatography (HPLC) or by monitoring the consumption of sodium hydroxide required to maintain a constant pH of 10.

-

Upon completion of the reaction, cool the mixture to room temperature and filter to remove the palladium catalyst.

-

The resulting aqueous solution contains sodium methanetetracarboxylate. This solution can be used directly in the next step, or the salt can be isolated by evaporation of the water, although it is highly hygroscopic.

Step 2: Synthesis of Tetraethyl Methanetetracarboxylate

This is a general protocol for the esterification of a sodium carboxylate with an alkyl halide.[3][4]

Materials:

-

Aqueous solution of sodium methanetetracarboxylate (from Step 1) or isolated sodium methanetetracarboxylate

-

Ethyl bromide (CH₃CH₂Br) or Ethyl iodide (CH₃CH₂I)

-

Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

-

Reaction vessel with a stirrer, reflux condenser, and temperature control

Procedure:

-

If starting from the aqueous solution, evaporate the water under reduced pressure to obtain the crude sodium methanetetracarboxylate salt. Dry the salt thoroughly.

-

Suspend the dried sodium methanetetracarboxylate in a suitable aprotic polar solvent such as DMF or DMSO in the reaction vessel.

-

Add at least four molar equivalents of ethyl bromide or ethyl iodide to the suspension. A slight excess of the ethyl halide is recommended.

-

Heat the reaction mixture with stirring. The reaction temperature will depend on the chosen solvent and ethyl halide, but typically ranges from 50 to 100°C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with water and brine, and then dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude tetraethyl methanetetracarboxylate.

-

Purify the crude product by vacuum distillation or column chromatography to obtain the pure tetraethyl methanetetracarboxylate.

Data Presentation

| Step | Reactants | Reagents and Conditions | Product | Reported/Expected Yield | Reference(s) |

| 1 | Pentaerythritol | O₂, Pd catalyst, NaOH (aq), pH 10, 60°C | Sodium Methanetetracarboxylate | Not specified | [1][2] |

| 2 | Sodium Methanetetracarboxylate | Ethyl bromide or Ethyl iodide, DMF or DMSO, 50-100°C | Tetraethyl Methanetetracarboxylate | 90-95% (typical for similar reactions) | [4] |

Logical Relationships in the Esterification Step

The esterification of the tetra-sodium salt proceeds via four sequential nucleophilic substitution reactions.

Caption: Nucleophilic substitution in the esterification of sodium methanetetracarboxylate.

References

- 1. US3655701A - Production of carboxylic acid esters by reaction of sodium carboxylates with alkyl halides using certain glycols and ethers as diluents - Google Patents [patents.google.com]

- 2. Buy this compound | 193197-67-0 [smolecule.com]

- 3. orgosolver.com [orgosolver.com]

- 4. researchgate.net [researchgate.net]

Application Note: Palladium-Catalyzed Oxidation of Pentaerythritol to Methanetetracarboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selective oxidation of alcohols to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a wide range of valuable compounds. Pentaerythritol (B129877), a readily available polyol with four primary hydroxyl groups, presents a unique substrate for oxidation to produce methanetetracarboxylic acid. The resulting tetra-anion, methanetetracarboxylate, is a highly functionalized molecule with potential applications as a chelating agent, a building block in materials science, and in the synthesis of complex organic molecules. This application note details a protocol for the palladium-catalyzed aerobic oxidation of pentaerythritol to sodium methanetetracarboxylate. The synthesis of sodium methanetetracarboxylate has been reported via the oxidation of pentaerythritol using oxygen in a basic aqueous solution with a palladium catalyst.[1][2][3][4]

The protocol described herein is based on reported general conditions and is supplemented with best practices from the broader field of palladium-catalyzed alcohol oxidation.[5][6][7][8][9][10] This document provides a comprehensive experimental procedure, a summary of reaction parameters, and visual diagrams to illustrate the experimental workflow and the proposed catalytic cycle.

Data Presentation